
2-(1H-pyrazol-1-yl)pyridin-4-amine
Overview
Description
2-(1H-pyrazol-1-yl)pyridin-4-amine is a chemical compound that has been studied for its potential pharmacological applications . It has been found in the context of research into adenosine A2A receptor antagonists for the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research. For instance, a study has reported the synthesis and therapeutic potential of imidazole containing compounds . Another study discussed the structure-activity relationship data of M 4 mAChR PAMs based on the common 2-phenyl-3- (1 H -pyrazol-4-yl)pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C8H8N4/c9-7-2-4-10-8 (6-7)12-5-1-3-11-12/h1-6H, (H2,9,10) and its InChI key is WUXRMLYTUGMAPX-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Novel Antibacterial Agents
Tao Yang et al. (2014) developed a concise, environmentally friendly, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. The synthesis involved the preparation of a key intermediate, 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, with high purity by mild deamination, demonstrating a novel application of pyrazolylpyridine derivatives in antibiotic synthesis (Yang et al., 2014).
Versatile Ligands in Coordination Chemistry
M. Halcrow (2005) highlighted that derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands for over 15 years. These compounds offer certain advantages and disadvantages compared to the more extensively studied terpyridines. The review details the synthesis and complex chemistry of these ligands, noting applications like luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Polymerization and Catalysis
Catalyzed Oligomerization and Polymerization of Ethylene
C. Obuah et al. (2014) investigated pyrazolylamine ligands like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine and their nickel(II) complexes, which, when activated with aluminum co-catalysts, catalyzed the oligomerization or polymerization of ethylene. The products varied based on the co-catalyst and solvent used, demonstrating the adaptability and potential of pyrazolylpyridinamine derivatives in polymer science (Obuah et al., 2014).
Applications in Fluorescence and Sensing
Fluorescent Properties and Sensing Applications
M. Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton. This compound acted as a sensor for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing a promising application of pyrazolylpyridine derivatives in the development of fluorescent sensors and materials science (Mac et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effect.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or altering cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine . For example, the compound’s activity can be affected by temperature, pH, and the presence of other molecules . Additionally, the compound’s stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-1-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. For instance, it has been shown to form complexes with copper ions, which can then participate in catalytic oxidation reactions . These interactions are crucial for the compound’s role in facilitating biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cell cycle arrest and inhibit the phosphorylation of key signaling proteins such as AKT and S6 . These actions suggest that this compound can alter cellular proliferation and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to coordinate with metal ions allows it to participate in redox reactions, thereby influencing enzyme activity and gene expression . These molecular interactions are fundamental to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peak intensity of its absorbance changes over time, indicating potential alterations in its chemical structure and activity . These temporal effects must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity in cancer cells . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical roles.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . Understanding its localization is vital for optimizing its use in biochemical research and therapeutic applications.
properties
IUPAC Name |
2-pyrazol-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRMLYTUGMAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250667-45-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



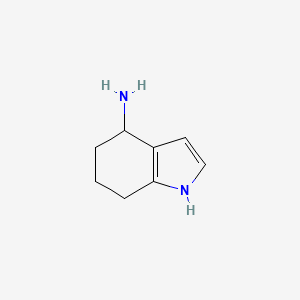

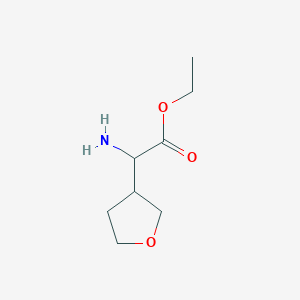

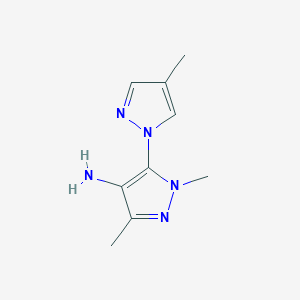
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)

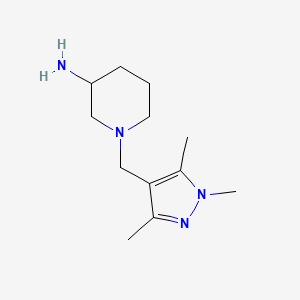
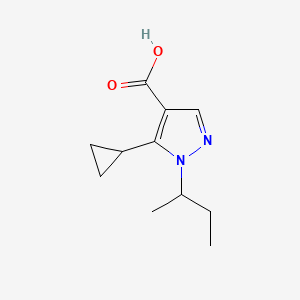

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
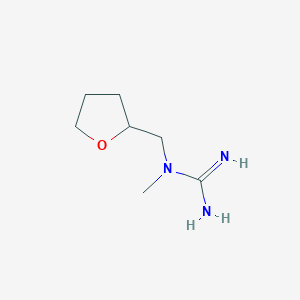
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)